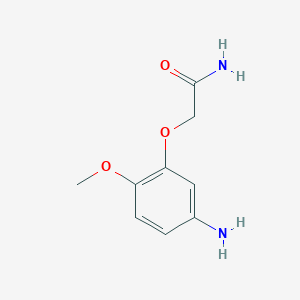
3,4-Dihydronaphthalene-2-sulfonamide
概要
説明
3,4-Dihydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-2-sulfonamide typically involves the dearomatization of naphthalene derivatives by nucleophilic addition of certain organometallic reagents . One of the most useful and convenient methods is the nucleophilic addition method, although it has limitations in its application to a wide range of substrates . Additionally, the metal-ammonia reduction of naphthalene and its derivatives has been extensively investigated .
Industrial Production Methods
化学反応の分析
Types of Reactions
3,4-Dihydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for nucleophilic addition, metal catalysts for reduction, and oxidizing agents for oxidation . Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and the use of specific catalysts .
Major Products Formed
Major products formed from these reactions include sulfonic acid derivatives, hydrogenated naphthalene compounds, and substituted sulfonamides .
科学的研究の応用
3,4-Dihydronaphthalene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-Dihydronaphthalene-2-sulfonamide include other sulfonamide derivatives such as sulfanilamide and sulfathiazole . These compounds share the sulfonamide functional group and exhibit similar antibacterial properties .
Uniqueness
This compound is unique due to its dihydronaphthalene core, which imparts distinct chemical and physical properties compared to other sulfonamides. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
3,4-dihydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARYJMYPMJFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)
![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)
![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-amine](/img/structure/B3316680.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)

![Acetamide, 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[3-fluoro-4-(2-hydroxy-2-methylpropoxy)-2-methylphenyl]-](/img/structure/B3316713.png)




![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)

